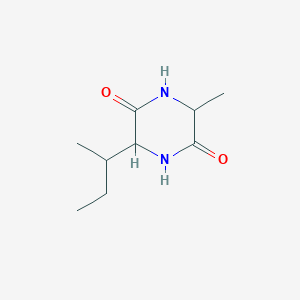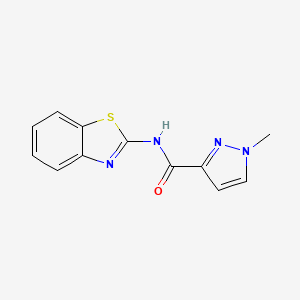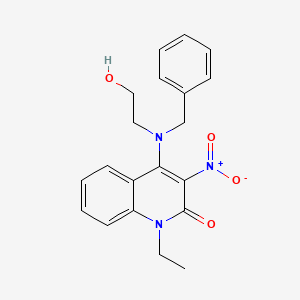
Cyclo(Ile-Ala)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(Ile-Ala) is a cyclic dipeptide . It is found in marine actinomycete 11014 I . It has been identified as a new cell cycle inhibitor .
Synthesis Analysis
The first synthesis of a naturally occurring tetrapeptide cyclo(Ile-Ala) has been achieved using a solution-phase technique via coupling of dipeptide segments Boc-l-Pro-l-Leu-OH and l-Ala-l-Ile-OMe .
Molecular Structure Analysis
The molecular formula of Cyclo(Ile-Ala) is C9H16N2O2 . The molecular weight is 184.24 .
Physical And Chemical Properties Analysis
Cyclo(Ile-Ala) appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Applications De Recherche Scientifique
Antifungal Activity
Cyclo(Ile-Ala) exhibits antifungal properties, making it a potential candidate for combating pathogenic dermatophytes. Researchers have observed its inhibitory effects against fungal growth, particularly in the context of skin infections and mycoses .
Antihelmintic Potential
Studies have revealed that Cyclo(Ile-Ala) possesses antihelmintic activity. It can effectively target and inhibit the growth of earthworms, suggesting its potential use in parasitic infections .
Marine Peptide Research
As a naturally occurring cyclic peptide derived from marine bacteria, Cyclo(Ile-Ala) contributes to the growing field of marine drug discovery. Its unique structure and bioavailability make it an attractive candidate for further investigation .
Aflatoxin Inhibition
Cyclo(Ile-Ala) has been studied for its mode of action in inhibiting aflatoxin production by the fungus Aspergillus flavus. Researchers identified a binding protein (glutathione S-transferase) associated with this peptide, shedding light on its potential role in food safety and mycotoxin control .
Synthetic Analog Development
Efforts have been devoted to synthesizing analogs of Cyclo(Ile-Ala) to enhance its properties. For instance, related compounds like Sanguinamide A (cyclo-[Ile(Thz)-Ala-Phe-Pro-Ile-Pro]) have been isolated and studied for their permeability and bioactivity .
Safety and Hazards
Orientations Futures
Cyclic peptides like Cyclo(Ile-Ala) have been recognized for their medicinal properties . They show therapeutic potential as a result of greater resistance to in vivo enzymatic degradation as well as greater bioavailability than non-cyclic analogs . Therefore, future research could focus on exploring the therapeutic potential of Cyclo(Ile-Ala) and similar compounds.
Mécanisme D'action
Target of Action
Cyclo(Ile-Ala) is a cyclic dipeptide found in marine actinomycete 11014 I Cyclic peptides in general are known to interact with a wide range of biological targets, including enzymes and proteins, due to their unique structural properties .
Mode of Action
Cyclic peptides are known to bind to their targets, altering their conformation and affecting their function within the cellular environment . This interaction can lead to various changes in cellular processes, depending on the specific targets involved.
Biochemical Pathways
They can affect cell growth, differentiation, and apoptosis
Pharmacokinetics
It’s worth noting that cyclic peptides, in general, have been reported to have improved stability and bioavailability compared to their linear counterparts .
Result of Action
Cyclic peptides are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that the activity of cyclic peptides can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
3-butan-2-yl-6-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334341 |
Source


|
| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(Ile-Ala) | |
CAS RN |
90821-99-1 |
Source


|
| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the known natural sources of Cyclo(Ile-Ala)?
A1: Cyclo(Ile-Ala) has been isolated from several natural sources, including:
- The seeds of Euryale ferox Salisb (also known as prickly water lily or Gorgon nut) [].
- The fermentation broth of the coral-derived bacteria Brevibacterium sp. [, ].
- The roots of Panax notoginseng (a species of ginseng) [].
- The insect Periplaneta americana (American cockroach) [].
Q2: Is Cyclo(Ile-Ala) always found in its pure form in these sources?
A2: Not necessarily. In some cases, Cyclo(Ile-Ala) is found as a mixture with other closely related cyclodipeptides. For instance, in the roots of Panax notoginseng, it was found as a 2:1 mixture with Cyclo(Leu-Ala) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2846175.png)


![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)

![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)
